molecular formula C16H25NO B11545517 4-(2,4-Dimethylphenyl)-1,2,5-trimethylpiperidin-4-ol

4-(2,4-Dimethylphenyl)-1,2,5-trimethylpiperidin-4-ol

Cat. No. B11545517
M. Wt: 247.38 g/mol
InChI Key: BNPBCKRXUQEEPS-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylphenyl)-1,2,5-trimethylpiperidin-4-ol is an organic compound that belongs to the class of piperidines This compound is characterized by a piperidine ring substituted with a 2,4-dimethylphenyl group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethylphenyl)-1,2,5-trimethylpiperidin-4-ol typically involves the reaction of 2,4-dimethylphenylmagnesium bromide with 1,2,5-trimethylpiperidin-4-one. The reaction is carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylphenyl)-1,2,5-trimethylpiperidin-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the phenyl group is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidines or phenyl derivatives.

Scientific Research Applications

4-(2,4-Dimethylphenyl)-1,2,5-trimethylpiperidin-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethylphenyl)-1,2,5-trimethylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-Dimethylphenyl)piperidine: Similar structure but lacks the additional methyl groups on the piperidine ring.

    1,2,5-Trimethylpiperidine: Similar piperidine ring structure but lacks the 2,4-dimethylphenyl group.

    2,4-Dimethylphenylamine: Contains the 2,4-dimethylphenyl group but lacks the piperidine ring.

Uniqueness

4-(2,4-Dimethylphenyl)-1,2,5-trimethylpiperidin-4-ol is unique due to the presence of both the 2,4-dimethylphenyl group and the three methyl groups on the piperidine ring. This combination of structural features imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.

properties

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

4-(2,4-dimethylphenyl)-1,2,5-trimethylpiperidin-4-ol

InChI

InChI=1S/C16H25NO/c1-11-6-7-15(12(2)8-11)16(18)9-14(4)17(5)10-13(16)3/h6-8,13-14,18H,9-10H2,1-5H3

InChI Key

BNPBCKRXUQEEPS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(CN1C)C)(C2=C(C=C(C=C2)C)C)O

Origin of Product

United States

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